molecular formula C14H8BrF3N2O3 B3848775 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one CAS No. 5380-59-6

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

Cat. No.: B3848775
CAS No.: 5380-59-6
M. Wt: 389.12 g/mol
InChI Key: VZRFWJSHEPJDCF-OWOJBTEDSA-N
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Description

This compound features a pyrimidin-2(1H)-one core substituted with a trifluoromethyl (-CF₃) group at position 6 and an (E)-configured ethenyl group at position 2. The ethenyl bridge connects to a 6-bromo-1,3-benzodioxol-5-yl moiety, which introduces electron-withdrawing and steric effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromobenzodioxol moiety may contribute to π-π stacking interactions in biological systems. Structural elucidation of such compounds typically employs NMR spectroscopy (e.g., ¹H, ¹³C, and ¹⁹F) and X-ray crystallography, as evidenced by the use of ORTEP diagrams and SHELX software in related studies .

Properties

IUPAC Name

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrF3N2O3/c15-9-5-11-10(22-6-23-11)3-7(9)1-2-8-4-12(14(16,17)18)20-13(21)19-8/h1-5H,6H2,(H,19,20,21)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRFWJSHEPJDCF-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=CC3=NC(=O)NC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=C/C3=NC(=O)NC(=C3)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70416831
Record name AC1NSSXS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5380-59-6
Record name AC1NSSXS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70416831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one typically involves multiple steps, starting with the preparation of the brominated benzodioxole intermediate. This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The brominated benzodioxole moiety and the trifluoromethyl group contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Molecular Formula Substituents Key Features Potential Applications References
4-[(E)-2-(6-Bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one C₁₄H₉BrF₃N₂O₃ - 6-CF₃
- 4-(E)-ethenyl-(6-bromo-1,3-benzodioxol-5-yl)
Unsaturated pyrimidinone; strong electron-withdrawing groups Agrochemicals, pharmaceuticals
5-[(E)-(6-Bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione C₁₅H₁₃BrN₂O₆ - 2,4,6-Trione
- 1-(2-methoxyethyl)
Fully oxidized pyrimidine core; increased polarity Not specified (likely research chemical)
5-Benzoyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one C₁₈H₁₃F₄N₂O₃ - 4-Hydroxy
- 6-(4-fluorophenyl)
- 5-benzoyl
Saturated ring; hydroxy and benzoyl groups enhance hydrogen bonding Pharmaceutical intermediates
6-(Trifluoromethyl)pyrimidin-2(1H)-one (TFPMO) C₅H₃F₃N₂O - 6-CF₃ Simplest analog; lacks benzodioxol and ethenyl groups Building block for fluorinated heterocycles
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione) C₉H₁₃BrN₂O₂ - 3-(1-methylpropyl)
- 5-Bromo
Herbicidal activity via photosystem inhibition Agriculture (herbicide)

Structural and Functional Insights:

Core Modifications: Pyrimidinetrione vs. Pyrimidinone: The trione analog (C₁₅H₁₃BrN₂O₆) exhibits higher polarity due to three ketone groups, reducing membrane permeability compared to the monoketone target compound . Saturated vs. Unsaturated Rings: The tetrahydropyrimidinone in C₁₈H₁₃F₄N₂O₃ adopts a chair conformation, enhancing stability but limiting planar interactions critical for enzyme binding .

Substituent Effects: Trifluoromethyl (-CF₃): Present in all listed compounds, this group increases lipophilicity (logP) and resistance to oxidative metabolism. The target compound’s -CF₃ at position 6 may sterically hinder nucleophilic attacks at adjacent positions .

Biological Relevance: Agrochemicals: Bromacil’s herbicidal activity stems from its uracil-like structure, disrupting plant RNA synthesis. The target compound’s ethenyl-benzodioxol group may similarly interfere with metabolic pathways . Pharmaceuticals: The tetrahydropyrimidinone analog (C₁₈H₁₃F₄N₂O₃) has been explored for kinase inhibition due to its hydrogen-bonding capability with ATP-binding pockets .

Biological Activity

The compound 4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H11BrF3N1O3C_{15}H_{11}BrF_3N_1O_3 with a molecular weight of approximately 392.15 g/mol. Its structure features a brominated benzodioxole moiety and a trifluoromethyl group, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Inhibition of Kinases : Similar compounds have shown efficacy in inhibiting kinases involved in signaling pathways related to cancer and inflammation .
  • Antimicrobial Properties : The presence of the benzodioxole ring is known to contribute to antimicrobial activity against various pathogens .

Anticancer Activity

Recent studies indicate that derivatives similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds with similar structures have been shown to inhibit cell proliferation in leukemia cell lines at low micromolar concentrations .

Antimicrobial Effects

Research has demonstrated that compounds featuring the benzodioxole structure possess broad-spectrum antimicrobial activity. This includes inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi .

Case Studies

  • In Vitro Studies : A study on a related compound revealed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 0.3 µM against acute biphenotypic leukemia cells . This suggests that the target compound may exhibit similar or enhanced potency.
  • Mechanistic Studies : Inhibition assays have shown that the compound interacts with specific targets such as the mitochondrial respiratory chain, leading to reduced ATP production and subsequent apoptosis in cancer cells .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µM)
This compoundBrominated benzodioxole, trifluoromethylAnticancer, AntimicrobialTBD
Ethyl 4-(6-bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylateSimilar structureAnticancer0.3
2-Methyl-3-(4-(4-(trifluoromethoxy)phenoxy)phenyl)quinolin-4(1H)-oneQuinoline derivativeMitochondrial inhibition0.000007

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one
Reactant of Route 2
4-[(E)-2-(6-bromo-1,3-benzodioxol-5-yl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one

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